[6-Bromo-2-(4-ethoxyphenyl)quinolin-4-yl](3,5-dimethylpiperidin-1-yl)methanone
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Overview
Description
6-Bromo-2-(4-ethoxyphenyl)quinolin-4-ylmethanone is a complex organic compound that features a quinoline core substituted with a bromo group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-ethoxyphenyl)quinolin-4-ylmethanone typically involves multi-step organic reactions. The starting materials often include 6-bromoquinoline and 4-ethoxybenzaldehyde. The key steps in the synthesis may involve:
Condensation Reaction: The initial step could involve the condensation of 6-bromoquinoline with 4-ethoxybenzaldehyde under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinoline core.
Substitution Reaction: The final step involves the substitution of the quinoline core with 3,5-dimethylpiperidin-1-ylmethanone under specific conditions, such as the presence of a catalyst or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-ethoxyphenyl)quinolin-4-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, 6-Bromo-2-(4-ethoxyphenyl)quinolin-4-ylmethanone can be used as a probe to study biological pathways and interactions due to its potential binding affinity to specific proteins or enzymes.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential activity against certain biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its quinoline core.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-ethoxyphenyl)quinolin-4-ylmethanone involves its interaction with specific molecular targets. The quinoline core may interact with nucleic acids or proteins, leading to inhibition or modulation of their function. The bromo and ethoxyphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline: Shares the quinoline core and bromo substitution.
4-Ethoxybenzaldehyde: Shares the ethoxyphenyl group.
3,5-Dimethylpiperidin-1-ylmethanone: Shares the piperidine moiety.
Uniqueness
The uniqueness of 6-Bromo-2-(4-ethoxyphenyl)quinolin-4-ylmethanone lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[6-bromo-2-(4-ethoxyphenyl)quinolin-4-yl]-(3,5-dimethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O2/c1-4-30-20-8-5-18(6-9-20)24-13-22(21-12-19(26)7-10-23(21)27-24)25(29)28-14-16(2)11-17(3)15-28/h5-10,12-13,16-17H,4,11,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDCKWLYKHSTIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CC(CC(C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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